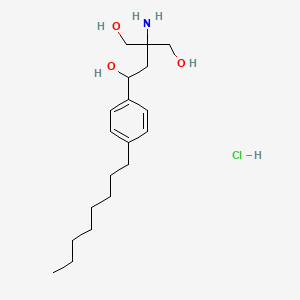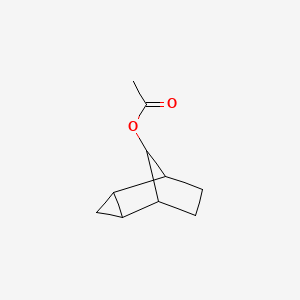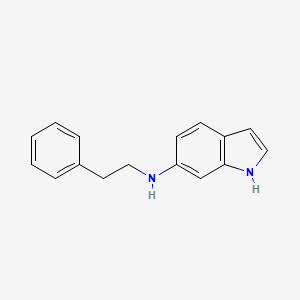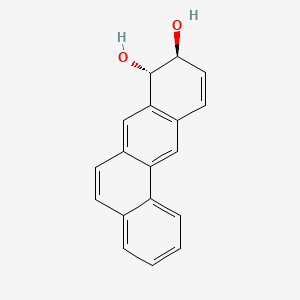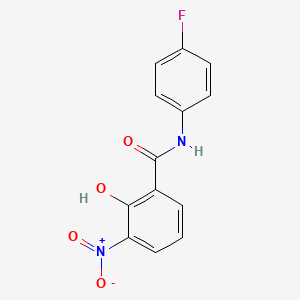
Salicylanilide, 4'-fluoro-3-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Salicylanilide, 4’-fluoro-3-nitro-, is a derivative of salicylanilide, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of a fluorine atom at the 4’ position and a nitro group at the 3’ position on the aniline ring. These modifications impart unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Salicylanilide, 4’-fluoro-3-nitro-, typically involves the nitration of 4’-fluorosalicylanilide. The process begins with the preparation of 4’-fluorosalicylanilide through the reaction of salicylic acid with 4-fluoroaniline. The nitration is then carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 3’ position .
Industrial Production Methods
Industrial production of Salicylanilide, 4’-fluoro-3-nitro-, follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, concentration of reagents, and reaction time, are carefully controlled to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
Salicylanilide, 4’-fluoro-3-nitro-, undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4’-fluoro-3-amino-salicylanilide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the salicylanilide moiety.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties, particularly against multidrug-resistant bacteria.
Medicine: Explored for its potential as an antifungal and anticancer agent.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The biological activity of Salicylanilide, 4’-fluoro-3-nitro-, is primarily attributed to its ability to interfere with essential cellular processes. The compound targets bacterial cell membranes, disrupting their integrity and leading to cell death. It also inhibits key enzymes involved in cellular metabolism, further contributing to its antimicrobial effects . In cancer cells, it induces apoptosis by modulating signaling pathways such as the PI3K/Akt/mTOR pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Salicylanilide: The parent compound with similar biological activities but lacking the specific modifications of the 4’-fluoro-3-nitro derivative.
4’-fluorosalicylanilide: Similar structure but without the nitro group, resulting in different biological properties.
3’-nitrosalicylanilide: Lacks the fluorine atom, affecting its chemical reactivity and biological activity.
Uniqueness
Salicylanilide, 4’-fluoro-3-nitro-, stands out due to the combined presence of the fluorine and nitro groups, which enhance its antimicrobial and anticancer properties. These modifications also influence its chemical reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
4043-45-2 |
|---|---|
Formule moléculaire |
C13H9FN2O4 |
Poids moléculaire |
276.22 g/mol |
Nom IUPAC |
N-(4-fluorophenyl)-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C13H9FN2O4/c14-8-4-6-9(7-5-8)15-13(18)10-2-1-3-11(12(10)17)16(19)20/h1-7,17H,(H,15,18) |
Clé InChI |
YHAKOGOODGRFEI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)NC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)
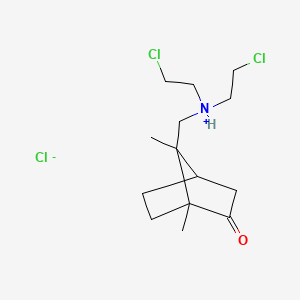

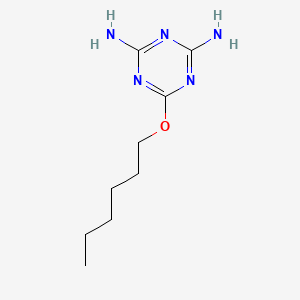
![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)
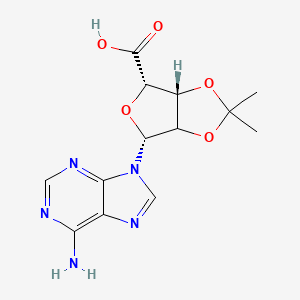
![2-[(2,4-Difluorophenyl)sulfanylmethyl]pyrrolidine](/img/structure/B13741889.png)

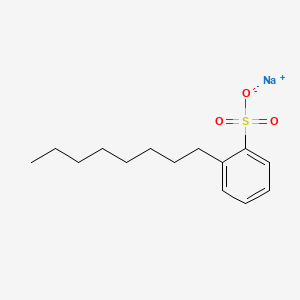
![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)
